molecular formula C20H18N2O6S B2688547 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide CAS No. 896322-19-3

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide

Cat. No.: B2688547
CAS No.: 896322-19-3
M. Wt: 414.43
InChI Key: FNAWFMIJRGGFIP-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide is a synthetic organic compound characterized by a nitrobenzamide core linked to a furan-2-yl moiety and a 4-methylbenzenesulfonyl (tosyl) group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-14-7-9-17(10-8-14)29(26,27)19(18-6-3-11-28-18)13-21-20(23)15-4-2-5-16(12-15)22(24)25/h2-12,19H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAWFMIJRGGFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide moiety can be attached through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The furan ring and nitrobenzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogs in Pharmacopeial Standards

Compound 7 (USP 31): N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide

  • Key Differences: Replaces the 3-nitrobenzamide group with a 2-nitroacetamide moiety. Features a dimethylamino-methyl substituent on the furan ring, enhancing solubility in polar solvents.
  • Implications: The dimethylamino group may improve bioavailability compared to the target compound’s tosyl group, which is bulkier and more lipophilic .

Compound 9 (USP 31): N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine related compound B)

  • Key Differences :
    • Contains a bis-thioethyl nitroethenediamine scaffold instead of a benzamide.
    • Likely a degradation product or impurity in ranitidine synthesis, emphasizing the importance of sulfhydryl and nitro groups in stability .

Pesticide-Related Benzamides ()

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide):

  • Key Differences :
    • Substitutes the nitro group with ethoxymethoxy and dichlorophenyl groups.
    • Used as a herbicide, highlighting the role of halogenated aryl groups in agrochemical activity.
  • Implications : The target compound’s nitro group may confer different reactivity or toxicity profiles compared to etobenzanid’s chloro substituents .

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide):

  • Key Differences :
    • Pyridinecarboxamide core with fluorinated aryl groups.
    • Demonstrates how fluorination enhances lipid solubility and persistence in environmental applications.

Complex Benzamide Derivatives ()

Compound 79b (MC4387):
4-(4-((5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)benzamide

  • Key Differences :
    • Incorporates a pyrazolone-furan hybrid and a polyethylene glycol (PEG)-like chain.
    • Designed for targeted drug delivery, contrasting with the target compound’s simpler structure .

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (1215321-47-3):

  • Key Differences :
    • Contains a benzo[d]thiazolyl group and piperidinylsulfonyl substituent.
    • Likely optimized for kinase inhibition, illustrating the versatility of benzamide scaffolds in medicinal chemistry .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Potential Application Evidence Source
Target Compound Benzamide 3-Nitro, Tosyl, Furan Pharmaceutical Intermediate N/A
USP 31 Compound 7 Acetamide 2-Nitro, Dimethylamino-methyl Furan Drug Impurity
Etobenzanid Benzamide Ethoxymethoxy, Dichlorophenyl Herbicide
MC4387 (79b) Benzamide-Pyrazolone Nitrophenyl Furan, PEG Chain Targeted Therapy
1215321-47-3 Benzamide Benzo[d]thiazolyl, Piperidinylsulfonyl Kinase Inhibitor

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide is a complex organic compound with notable biological activities. Its unique structure, which includes a furan ring, a sulfonyl group, and a nitrobenzamide moiety, contributes to its potential applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions involving 2-furoic acid.
  • Introduction of the Sulfonyl Group : This is achieved via sulfonylation using sulfonyl chlorides.
  • Attachment of the Nitrobenzamide Group : Amide bond formation is performed using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The furan ring is known for its role in enhancing the compound's interaction with microbial targets, making it a candidate for further exploration in antimicrobial therapies .

Anti-inflammatory and Anticancer Effects

The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit pathways involved in inflammation and cancer cell proliferation. For instance, it has shown promise in inhibiting specific kinases associated with tumor growth .

The mechanism by which this compound exerts its biological effects likely involves interaction with various enzymes and receptors. It may modulate signaling pathways critical for cell survival and proliferation, particularly in cancerous cells .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various benzamide derivatives, this compound was found to significantly inhibit cell proliferation in vitro. The compound displayed IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. The results indicated that this compound could effectively reduce DHFR activity, leading to decreased cellular NADPH levels and subsequent inhibition of cancer cell growth .

Comparative Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits inflammatory pathways
AnticancerReduces cell proliferation in cancer cell lines
Enzyme InhibitionInhibits DHFR activity, affecting nucleotide synthesis

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